molecular formula C20H18Br2N2 B14257228 N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine CAS No. 245062-73-1

N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine

Cat. No.: B14257228
CAS No.: 245062-73-1
M. Wt: 446.2 g/mol
InChI Key: JDRKQCQUOGCWJA-UHFFFAOYSA-N
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Description

N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine is a chemical compound characterized by the presence of two bromophenyl groups attached to a benzene-1,3-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, reduction, and bromination processes, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, quinones, and amines.

Scientific Research Applications

N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which N1,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~3~-Bis[(4-chlorophenyl)methyl]benzene-1,3-diamine
  • N~1~,N~3~-Bis[(4-fluorophenyl)methyl]benzene-1,3-diamine
  • N~1~,N~3~-Bis[(4-methylphenyl)methyl]benzene-1,3-diamine

Uniqueness

N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atoms can enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight and electron density .

Properties

CAS No.

245062-73-1

Molecular Formula

C20H18Br2N2

Molecular Weight

446.2 g/mol

IUPAC Name

1-N,3-N-bis[(4-bromophenyl)methyl]benzene-1,3-diamine

InChI

InChI=1S/C20H18Br2N2/c21-17-8-4-15(5-9-17)13-23-19-2-1-3-20(12-19)24-14-16-6-10-18(22)11-7-16/h1-12,23-24H,13-14H2

InChI Key

JDRKQCQUOGCWJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC=C(C=C2)Br)NCC3=CC=C(C=C3)Br

Origin of Product

United States

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